molecular formula C10H7FN2O2 B1298327 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 870704-22-6

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1298327
M. Wt: 206.17 g/mol
InChI Key: FDNYHBASQZFVBL-UHFFFAOYSA-N
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Description

The compound of interest, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are then used to obtain novel Schiff bases with antimicrobial activity . Another study describes the synthesis of pyrazole derivatives by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide, leading to compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, the structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined using FT-IR, FT-NMR, and theoretical approaches, revealing intermolecular hydrogen bonds that stabilize the crystal packing . Similarly, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT calculations, with the molecular electrostatic potential map indicating possible sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are often explored to enhance their biological activities. For example, the synthesis of novel Schiff bases involves the reaction of an intermediate with 1,3-disubstituted pyrazole-4-carboxaldehyde . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom and carbonyl group play crucial roles in binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The photophysical properties of a series of 1,3,5-triaryl-2-pyrazoline fluorophores were studied, showing how different substituents affect the photophysical characteristics and electron-transfer thermodynamics . The nonlinear optical properties of pyrazole derivatives, such as first hyperpolarizability, are also of interest due to their potential applications in nonlinear optics .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound “3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid” can be used as a precursor in the synthesis of various substituted amines . These amines have been studied for their potential antibacterial and antioxidant activities .

Methods of Application or Experimental Procedures

The synthesis involves the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile to produce 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine. This compound is then reacted with aromatic and heterocyclic aldehydes and subsequently reduced with NaBH4 to yield [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

Specific Scientific Field

Material Science

Summary of the Application

3-Fluorophenylboronic acid, a compound similar to the one you mentioned, has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Methods of Application or Experimental Procedures

This synthesis is achieved through palladium-catalyzed cross-couplings .

Results or Outcomes

The synthesized compounds have potential applications in the field of liquid crystal technology .

Synthesis of 2-Oxopiperazine Guanidine Analog

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

3-(4-Fluorophenyl)propionic acid has been used in the synthesis of a 2-oxopiperazine guanidine analog .

Methods of Application or Experimental Procedures

The specific methods of synthesis are not detailed in the source, but it likely involves a series of organic reactions .

Results or Outcomes

The synthesized 2-oxopiperazine guanidine analog may have potential pharmaceutical applications .

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Indole derivatives, which could potentially include “3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The specific methods of application are not detailed in the source, but it likely involves a series of organic reactions .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of o-Phenylphenols

Specific Scientific Field

Material Science

Summary of the Application

3-Fluorophenylboronic acid, a compound similar to the one you mentioned, has been used in the synthesis of o-phenylphenols .

Methods of Application or Experimental Procedures

This synthesis is achieved through palladium-catalyzed cross-couplings .

Results or Outcomes

The synthesized o-phenylphenols have potential applications as potent leukotriene B4 receptor agonists .

Safety And Hazards

The safety data sheet for a similar compound, “3-(4-Fluorophenyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNYHBASQZFVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008595
Record name 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

890006-82-3, 870704-22-6
Record name 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
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